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A Note on Tris Succinate: While Tris succinate is a recognized laboratory buffer, its

application specifically for cell lysis is not widely documented in standard protocols.[1] The

following application notes and protocols focus on the extensively validated and commonly

used Tris-hydrochloride (Tris-HCl) based buffers for cell lysis. A brief theoretical discussion on

Tris succinate is included for informational purposes.

Tris-based buffers are fundamental in biochemical and molecular biology research for their

ability to maintain a stable pH, which is critical during cell lysis to ensure the integrity and

functionality of extracted proteins and nucleic acids.[2][3] The choice of a specific Tris-based

lysis buffer formulation depends on the downstream application and the subcellular location of

the target molecules.[4][5]

Principles and Considerations
1.1. The Role of Tris in Lysis Buffers Tris (tris(hydroxymethyl)aminomethane) is an organic

compound with a pKa of approximately 8.1 at 25°C, making it an effective buffer in the

physiological pH range of 7.2 to 9.0.[6][7] Its primary functions in a lysis buffer are:

pH Stabilization: It maintains a stable pH, preventing denaturation of proteins and

degradation of nucleic acids that can be caused by pH fluctuations when cellular

compartments are disrupted.[2][3]

Membrane Destabilization: The alkaline nature of Tris can assist in disrupting the lipid bilayer

of the cell membrane, contributing to the lysis process.[2]
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1.2. Succinate as a Buffer Component Succinic acid is a dicarboxylic acid with two pKa values,

providing buffering capacity in the acidic pH ranges of 4.5-6.0.[8][9][10] It is often used in the

formulation of biologics to maintain stability under mildly acidic conditions.[8][10]

1.3. Theoretical Formulation of a Tris Succinate Lysis Buffer A hypothetical Tris succinate
buffer for cell lysis would likely utilize Tris base, with its pH adjusted to the desired physiological

range (e.g., 7.4-8.2) using succinic acid instead of the more common hydrochloric acid. One

suggested method is to prepare a 0.1 M Tris solution and adjust the pH with a 0.1 M succinic

acid solution, followed by dilution to the final desired Tris concentration.[11] The primary

buffering capacity in the physiological range would still be provided by Tris. The specific

properties and efficacy of such a buffer for cell lysis would require experimental validation.

Components of Tris-Based Lysis Buffers
Most Tris-based lysis buffers are multi-component solutions designed to efficiently break open

cells while preserving the target molecules.[12]
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Component Function
Common Examples &

Concentrations

Buffering Agent Maintains stable pH.
Tris-HCl (20-50 mM, pH 7.4-

8.5).[4][13]

Salts

Regulate osmolarity and

disrupt protein-protein

interactions.

NaCl, KCl (50-150 mM).[12]

[14]

Detergents
Solubilize cell membranes and

proteins.

Non-ionic: NP-40, Triton X-100

(0.1-1.0%).[4][12] Ionic: SDS,

Sodium Deoxycholate (0.1-

1.0%).[4][12]

Chelating Agents

Inhibit metalloproteases and

DNases by sequestering

divalent cations.

EDTA, EGTA (1-2 mM).[15][16]

Inhibitors
Prevent degradation or

modification of target proteins.

Protease Inhibitors: PMSF,

Aprotinin, Leupeptin.[12]

Phosphatase Inhibitors:

Sodium Orthovanadate, NaF.

[16][17]

Data Presentation: Common Tris-HCl Lysis Buffer
Formulations
The following table summarizes recipes for commonly used Tris-HCl based lysis buffers,

tailored for different experimental goals.
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Buffer Name Target Location Composition Applications

Basic Tris-HCl Lysis

Buffer
Cytoplasmic (Soluble)

50 mM Tris-HCl (pH

7.4), 150 mM NaCl, 1

mM EDTA, 1% Triton

X-100.

Extraction of soluble

cytoplasmic proteins,

immunoprecipitation

(IP), enzyme activity

assays.

RIPA

(Radioimmunoprecipit

ation Assay) Buffer

Whole Cell, Nuclear,

Membrane

50 mM Tris-HCl (pH

7.4), 150 mM NaCl,

1% NP-40, 0.5%

Sodium Deoxycholate,

0.1% SDS, 1 mM

EDTA.[4][18]

Total protein

extraction, analysis of

membrane-bound and

nuclear proteins,

western blotting.[4][5]

NP-40 Lysis Buffer
Cytoplasmic &

Membrane-bound

50 mM Tris-HCl (pH

8.0), 150 mM NaCl,

1.0% NP-40.[4]

Extraction of

cytoplasmic and

membrane proteins

under non-denaturing

conditions, useful for

co-

immunoprecipitation

(Co-IP).

Hypotonic Lysis Buffer Cytoplasmic

10 mM Tris-HCl (pH

7.4), 10 mM NaCl, 3

mM MgCl₂, 0.1%

IGEPAL CA-630 (or

NP-40).[19]

Gentle lysis to isolate

cytoplasm while

keeping nuclei intact

for subsequent

nuclear extraction.

High-Salt Nuclear

Extract (NE) Buffer
Nuclear

20 mM Tris-Cl (pH

8.0), 420 mM NaCl,

1.5 mM MgCl₂, 0.2

mM EDTA, 25%

Glycerol.[20][21]

Extraction of soluble

nuclear proteins after

initial cytoplasmic

extraction.

Note: Protease and phosphatase inhibitors should be added fresh to the buffer immediately

before use.[4][22]
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Experimental Protocols
Protocol 1: General Lysis of Cultured Mammalian Cells
This protocol is suitable for extracting total or cytoplasmic proteins from both adherent and

suspension cells using a non-denaturing Tris-HCl based buffer.

Materials:

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold Lysis Buffer (e.g., Basic Tris-HCl or RIPA Buffer) with freshly added inhibitors

Cell scraper (for adherent cells)

Refrigerated microcentrifuge

Procedure:

Cell Harvesting:

Adherent Cells: Place the culture dish on ice, aspirate the culture medium, and wash the

cells once with ice-cold PBS.

Suspension Cells: Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.[4]

Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.

Cell Lysis:

Adherent Cells: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 100 µL

for every 10⁶ cells).[22] Use a cell scraper to collect the cells into the buffer. Transfer the

lysate to a pre-chilled microcentrifuge tube.

Suspension Cells: Add ice-cold lysis buffer to the cell pellet and resuspend by gentle

pipetting.

Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally to facilitate lysis.

[15][22]
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Optional Sonication: To shear DNA and improve lysis efficiency, sonicate the sample on ice.

Use short bursts (e.g., 4 cycles of 5 seconds each) to prevent overheating.[4][15]

Clarification of Lysate: Centrifuge the lysate at approximately 10,000 x g for 20 minutes at

4°C to pellet cell debris.[4]

Collection and Storage: Carefully transfer the supernatant (the cell lysate) to a new pre-

chilled tube. Determine the protein concentration and store the lysate at -80°C for long-term

use or use immediately for downstream applications.[4]

Protocol 2: Nuclear and Cytoplasmic Fractionation
This protocol allows for the sequential isolation of cytoplasmic and nuclear proteins.

Materials:

Ice-cold PBS

Ice-cold Hypotonic Lysis Buffer with freshly added inhibitors

Ice-cold High-Salt Nuclear Extract (NE) Buffer with freshly added inhibitors

Refrigerated microcentrifuge

Procedure:

Harvest and Wash Cells: Collect and wash approximately 4 x 10⁷ cells with ice-cold PBS as

described in Protocol 1, step 1.[20]

Cytoplasmic Lysis: Resuspend the cell pellet in 5 pellet volumes of ice-cold Hypotonic Lysis

Buffer.[20] Incubate on ice for 3-5 minutes to allow cells to swell and the plasma membrane

to lyse.[20]

Isolate Cytoplasmic Fraction: Centrifuge the lysate at 1000-1500 rpm for 4 minutes at 4°C to

pellet the nuclei.[20] Carefully transfer the supernatant, which contains the cytoplasmic

extract, to a new pre-chilled tube.[20]
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Wash Nuclei: Gently wash the nuclear pellet with Hypotonic Lysis Buffer without detergent to

remove residual cytoplasmic contaminants.[20] Centrifuge again as in step 3 and discard the

supernatant.

Nuclear Lysis: Resuspend the nuclear pellet in 1-2 pellet volumes of ice-cold High-Salt NE

Buffer.[20][21]

Extraction: Incubate on ice for 10-30 minutes with periodic vortexing to allow for the

extraction of nuclear proteins.[20]

Clarify Nuclear Extract: Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at

4°C.[20]

Collection and Storage: Transfer the supernatant (the nuclear extract) to a new pre-chilled

tube. Store both cytoplasmic and nuclear fractions at -80°C.
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Caption: General workflow for cell lysis and protein extraction.
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Caption: Lysis buffer enables the study of signaling pathways.
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[https://www.benchchem.com/product/b3430625#tris-succinate-as-a-buffer-for-cell-lysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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